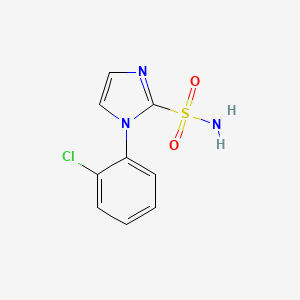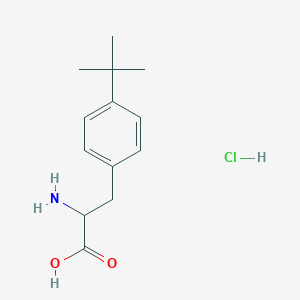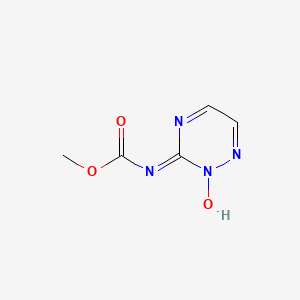
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is a heterocyclic organic compound that features a triazine ring substituted with a methoxycarbonylamino group and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide typically involves the reaction of appropriate triazine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the methoxycarbonyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the methoxycarbonyl group efficiently and sustainably . These systems offer better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxide group, potentially converting it to a hydroxyl group.
Substitution: The methoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated triazine compounds.
Scientific Research Applications
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. It may interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and covalent modifications . These interactions can alter the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share similar functional groups and are used in similar applications.
Pyrrolidine Derivatives: These compounds also feature nitrogen-containing heterocycles and are studied for their biological activities.
Uniqueness
3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
methyl (NE)-N-(2-hydroxy-1,2,4-triazin-3-ylidene)carbamate |
InChI |
InChI=1S/C5H6N4O3/c1-12-5(10)8-4-6-2-3-7-9(4)11/h2-3,11H,1H3/b8-4+ |
InChI Key |
XTOVFGORIKKKCC-XBXARRHUSA-N |
Isomeric SMILES |
COC(=O)/N=C/1\N=CC=NN1O |
Canonical SMILES |
COC(=O)N=C1N=CC=NN1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


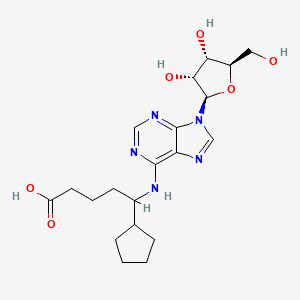

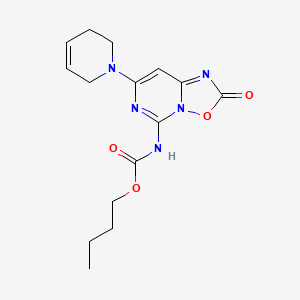

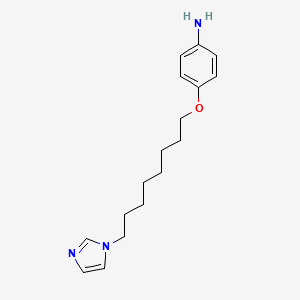
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
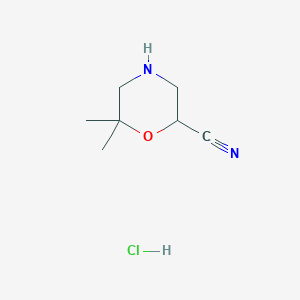

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
